molecular formula C7H8ClNO3S B13554246 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid

2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid

Cat. No.: B13554246
M. Wt: 221.66 g/mol
InChI Key: UWCNNNDDBWFXQP-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid is a non-proteinogenic amino acid derivative characterized by a thiophene ring substituted with a chlorine atom at position 5, a hydroxyl group at the β-carbon, and an amino group at the α-carbon. This structure confers unique electronic and steric properties, making it a candidate for pharmacological or industrial applications.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C7H8ClNO3S/c8-4-2-1-3(13-4)6(10)5(9)7(11)12/h1-2,5-6,10H,9H2,(H,11,12)

InChI Key

UWCNNNDDBWFXQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino acid backbone allows the compound to participate in biochemical pathways, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The compound’s closest analogs differ in substituent groups, aromatic systems, or stereochemistry. Below is a comparative analysis based on the provided evidence:

Compound Structure Molecular Formula Key Features References
2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid Thiophene ring with Cl at C5; β-hydroxyl group C₇H₈ClNO₃S Hydrophobic thiophene; potential for halogen-mediated interactions. -
Droxidopa (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid Catechol ring; β-hydroxyl group; stereospecific configuration C₉H₁₁NO₅ High polarity due to dihydroxyphenyl group; used in Parkinson’s treatment.
5-Chlorobenzo[b]thiophen-3-yl alanine Benzo[b]thiophene ring with Cl at C5; no β-hydroxyl group C₁₁H₁₀ClNO₂S Enhanced aromaticity from fused benzene ring; tech-grade applications.
5-Fluoro-L-tryptophan hydrochloride Indole ring with F at C5; hydrochloride salt C₁₁H₁₂ClFN₂O₂ Fluorine’s electronegativity impacts binding; used in protein labeling.
5-Iodo-L-tryptophan Indole ring with I at C5 C₁₁H₁₁IN₂O₂ Heavy atom (iodine) for crystallography or radiotherapy applications.

Physicochemical and Functional Differences

  • Hydrophobicity : The thiophene-based compound is more hydrophobic than Droxidopa (catechol group) but less so than benzo[b]thiophene derivatives due to the absence of a fused benzene ring .
  • Electronic Effects : The chlorine atom on the thiophene ring may enhance electrophilic reactivity compared to fluorine or iodine in indole-based analogs .
  • Bioproduction Potential: While 3-hydroxypropanoic acid (3-HP) derivatives are synthesized via microbial pathways (e.g., Klebsiella pneumoniae or Lactobacillus reuteri), the target compound’s production would likely require engineered enzymes (e.g., glycerol dehydratases or aldehyde dehydrogenases) to introduce the thiophene moiety .

Biological Activity

2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid (CAS Number: 68056-34-8) is a compound of significant interest in medicinal chemistry due to its unique structural features that include an amino group, a hydroxy group, and a chlorothiophene moiety. Its molecular formula is C7H8ClNO3SC_7H_8ClNO_3S, with a molecular weight of approximately 221.66 g/mol . This compound's potential biological activities make it a candidate for further research in various therapeutic applications.

The biological activity of 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid is influenced by its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit diverse biological effects, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth, although specific data on this compound's efficacy against cancer cell lines is limited.
  • Neuroprotective Effects : The presence of the amino and hydroxy groups may confer neuroprotective properties, potentially impacting neurotransmitter systems or oxidative stress pathways.
  • Antimicrobial Properties : Compounds with thiophene moieties are often investigated for their antibacterial and antifungal activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid. The following table summarizes some structurally related compounds and their notable features:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-chlorothiophen-2-yl)-3-hydroxypropanoic acidC₇H₈ClNO₃SDifferent chlorothiophene substitution
2-Amino-3-(fur-2-yl)-3-hydroxypropanoic acidC₇H₈NO₃SContains a furan ring instead of thiophene
2-Chloro-3-hydroxypropionic acidC₃H₅ClO₃Simpler structure with fewer functional groups

This table illustrates how variations in the chemical structure can lead to different biological activities, emphasizing the need for targeted research on 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid.

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of new compounds. While specific studies on 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid are scarce, related compounds have demonstrated promising results:

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that structurally similar compounds exhibit varying degrees of cytotoxicity against human cancer cell lines . For example, certain derivatives have been found to possess tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin.
  • Antibacterial Activity : Other studies have tested similar compounds against bacterial strains, revealing minimum inhibitory concentrations (MIC) that suggest potential as antibacterial agents .

Future Directions in Research

Given the preliminary findings on related compounds, further research on 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid should focus on:

  • Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects, particularly in cancer and neuroprotection.
  • In Vivo Studies : Evaluating safety and efficacy in animal models to establish therapeutic potential.
  • Derivatives Exploration : Synthesizing and testing various derivatives to enhance biological activity and reduce toxicity.

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